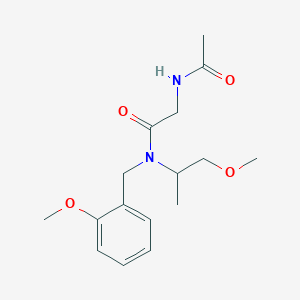
3,5-dimethyl-N-(3-pyridin-4-ylpropyl)adamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-N-(3-pyridin-4-ylpropyl)adamantane-1-carboxamide, commonly known as DPA, is a synthetic compound that belongs to the adamantane class of molecules. DPA has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. In
科学的研究の応用
DPA has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and to enhance cognitive function. DPA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of DPA is not fully understood, but it is believed to act on the dopaminergic and glutamatergic systems in the brain. DPA has been shown to increase the release of dopamine and to modulate the activity of glutamate receptors. These effects may contribute to its neuroprotective and cognitive-enhancing properties.
Biochemical and Physiological Effects:
DPA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. DPA has also been shown to increase the levels of acetylcholine, a neurotransmitter that is important for learning and memory. Additionally, DPA has been shown to reduce oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using DPA in lab experiments is its high purity and stability. DPA is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using DPA in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on DPA. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of DPA and its effects on the dopaminergic and glutamatergic systems in the brain. Finally, research is needed to determine the optimal dosage and administration of DPA for its neuroprotective and cognitive-enhancing effects.
合成法
DPA can be synthesized using a multi-step process that involves the reaction of 1-adamantanecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-pyridin-4-ylpropylamine. The final step involves the reaction of the resulting amide with dimethylamine. The synthesis method has been optimized to produce high yields of pure DPA.
特性
IUPAC Name |
3,5-dimethyl-N-(3-pyridin-4-ylpropyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O/c1-19-10-17-11-20(2,13-19)15-21(12-17,14-19)18(24)23-7-3-4-16-5-8-22-9-6-16/h5-6,8-9,17H,3-4,7,10-15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUZTHRMOOMIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NCCCC4=CC=NC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B5906275.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5906293.png)

![N-{3-[(2-azepan-1-ylethyl)(methyl)amino]-3-oxopropyl}-2-fluorobenzamide](/img/structure/B5906329.png)
![4-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]pyrimidine](/img/structure/B5906332.png)
![2-(1H-indol-3-yl)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]acetamide](/img/structure/B5906339.png)
![N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5906340.png)
![(2S)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-3-phenylpropanamide](/img/structure/B5906347.png)
![2-[(2-chlorobenzyl)thio]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5906348.png)
![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B5906362.png)
![N-[2,4-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B5906366.png)

![3-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}-N-methylpyridin-2-amine](/img/structure/B5906382.png)
